2-Amino-2-(2-chlorophenyl)propan-1-olhydrochloride
Description
2-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride is a synthetic organic compound featuring a propanol backbone with an amino group at the second carbon and a 2-chlorophenyl substituent. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and chemical research applications.
Properties
Molecular Formula |
C9H13Cl2NO |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
2-amino-2-(2-chlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-9(11,6-12)7-4-2-3-5-8(7)10;/h2-5,12H,6,11H2,1H3;1H |
InChI Key |
JCOMSRTZGCNIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with nitromethane to form 2-nitro-2-(2-chlorophenyl)propan-1-ol, which is then reduced to the corresponding amine . The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-chloroacetophenone.
Reduction: Formation of 2-amino-2-(2-chlorophenyl)propan-1-ol.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
(a) 2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride
- Molecular Formula : C₉H₁₂N₂O₃·HCl
- Molecular Weight : 232.66
- Key Features: Replaces the 2-chlorophenyl group with a 3-nitrophenyl moiety.
(b) 2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride
- Molecular Formula: C₉H₁₁Cl₂NO
- Molecular Weight : 228.10
- Key Features: Substitutes the propanol backbone with a ketone group. This modification reduces hydrogen-bonding capacity and may affect bioavailability. Used in intermediate synthesis for pharmaceuticals .
Cyclohexanone-Based Analogs
(a) Norketamine Hydrochloride (2-Amino-2-(2-chlorophenyl)cyclohexanone Hydrochloride)
- Molecular Formula: C₁₂H₁₅Cl₂NO
- Molecular Weight : 260.16
- Key Features: Replaces the propanol chain with a cyclohexanone ring. The ketone and larger ring structure enhance lipophilicity, influencing central nervous system penetration. This compound is a metabolite of ketamine and exhibits NMDA receptor antagonism .
(b) (2R,6R)-Hydroxynorketamine Hydrochloride
- Molecular Formula: C₁₂H₁₅Cl₂NO₂
- Molecular Weight : 276.16
- Key Features: Adds a hydroxyl group to the cyclohexanone ring, improving water solubility. This analog shows antidepressant activity with reduced dissociative side effects compared to ketamine .
Phenylethylpropanediol Derivatives
(a) Fingolimod Hydrochloride
- Molecular Formula: C₁₉H₃₃NO₂·HCl
- Molecular Weight : 343.94
- Key Features : Features a propanediol backbone with a long-chain 4-octylphenethyl group. Acts as a sphingosine-1-phosphate receptor modulator, approved for multiple sclerosis treatment. The extended alkyl chain enhances membrane permeability and sustained receptor modulation .
(b) Fingolimod Homologs (e.g., Hexyl/Nonyl Homologs)
- Example: Fingolimod Hexyl Homolog Molecular Formula: C₁₇H₂₉NO₂ Molecular Weight: 279.42 Key Features: Shorter alkyl chains reduce lipophilicity and receptor binding affinity, highlighting the critical role of chain length in pharmacological activity .
Halogenated and Ether-Linked Derivatives
(a) 2-(3-Chlorophenoxy)propan-1-amine Hydrochloride
- Molecular Formula: C₉H₁₃Cl₂NO
- Molecular Weight : 222.11
- Key Features: Incorporates an ether linkage (-O-) between the phenyl group and propanolamine. This may enhance metabolic stability compared to direct phenyl attachments .
(b) 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₄Cl₂FN
- Molecular Weight : 234.13
- The methyl group on the propanolamine backbone adds steric hindrance, possibly affecting receptor interactions .
Key Findings and Implications
Backbone Modifications: Propanol vs. propanediol or cyclohexanone backbones significantly alter solubility and target engagement. Fingolimod’s propanediol structure enables prolonged receptor modulation, while norketamine’s cyclohexanone enhances CNS activity .
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) influence reactivity and binding. Fluorination improves bioavailability but may increase toxicity risks .
Pharmacological Relevance : Structural complexity (e.g., alkyl chain length in Fingolimod homologs) correlates with therapeutic efficacy, underscoring the importance of rational design in drug development .
Biological Activity
2-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride, a compound with the molecular formula C9H12ClNO·HCl and a molecular weight of approximately 222.11 g/mol, has garnered attention for its biological activities and potential applications in medicinal chemistry. Its structure features an amino group attached to a tertiary carbon, which is also bonded to a chlorophenyl group. This unique configuration influences its reactivity and biological properties significantly.
The hydrochloride form enhances the compound's solubility and stability, making it suitable for various applications in organic synthesis and pharmacology. The compound serves as an intermediate in synthesizing various organic compounds, expanding its utility in chemical research and development.
Enzyme Inhibition
Research indicates that 2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride exhibits notable enzyme inhibition properties. It has been shown to interact with specific enzymes by binding to their active or allosteric sites, thereby modulating their activity. This characteristic is particularly relevant in the context of diseases such as Alzheimer's, where enzyme inhibition may play a therapeutic role.
Receptor Binding
The compound also demonstrates the ability to modulate receptor activity, influencing various cellular signaling pathways. Such interactions suggest potential applications in developing pharmacological agents targeting specific receptors involved in neurological disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-amino-1-(4-chlorophenyl)propan-1-ol | Chlorine at a different position | Variability in biological activity due to structural differences |
| 3-amino-3-(2-chlorophenyl)propan-1-ol | Additional carbon atom | Potential for different reactivity patterns |
| Erythro-2-amino-1-(4-chlorophenyl)propan-1-ol | Different stereochemistry | Unique pharmacological profile due to chirality |
The distinct substitution pattern on the aromatic ring of 2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride is crucial for its chemical reactivity and biological activity compared to structurally similar compounds.
Case Studies
A study focusing on the neurotropic effects of related compounds highlighted the significance of structural variations in determining biological outcomes. For instance, derivatives of similar compounds were tested for their effects on neurite outgrowth using PC12 neuronal models, revealing insights into their potential therapeutic applications .
Another investigation into pharmacogenomics emphasized how variations in drug metabolism could influence the efficacy and safety profiles of compounds like 2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride. This underscores the importance of understanding genetic factors that affect drug response .
Research Findings
Recent studies have explored the pharmacological potential of 2-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride, focusing on its interactions with G-protein coupled receptors (GPCRs) and cyclooxygenase (COX) enzymes. These findings indicate that the compound may serve as a lead for developing new therapeutic agents targeting these pathways, which are crucial in various disease mechanisms .
Q & A
Q. How to address conflicting cytotoxicity data across different cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
